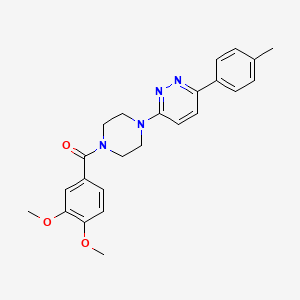

(3,4-Dimethoxyphenyl)(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone

Description

The compound "(3,4-Dimethoxyphenyl)(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone" features a methanone core bridging a 3,4-dimethoxyphenyl group and a piperazine ring substituted with a pyridazine moiety bearing a para-tolyl substituent. This structure combines aromatic methoxy groups, a heterocyclic pyridazine ring, and a piperazine linker, which are common motifs in medicinal chemistry for targeting kinase or G protein-coupled receptors (GPCRs) .

Properties

IUPAC Name |

(3,4-dimethoxyphenyl)-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O3/c1-17-4-6-18(7-5-17)20-9-11-23(26-25-20)27-12-14-28(15-13-27)24(29)19-8-10-21(30-2)22(16-19)31-3/h4-11,16H,12-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUNSUXBMVBDLBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethoxyphenyl)(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyridazine ring: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones.

Attachment of the piperazine moiety: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced to the pyridazine core.

Introduction of the (3,4-Dimethoxyphenyl) group: This can be done through coupling reactions such as Suzuki or Heck coupling, where the aryl group is attached to the piperazine-pyridazine scaffold.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This includes the use of high-throughput synthesis techniques, automated reactors, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents, nitrating agents, or organometallic reagents for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.

Biology

In biological research, piperazine derivatives are often studied for their interactions with biological targets such as enzymes and receptors. This compound could be explored for its potential as a biochemical probe.

Medicine

Medicinally, compounds with similar structures have been investigated for their potential as therapeutic agents in treating conditions such as anxiety, depression, and schizophrenia.

Industry

In the industrial sector, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3,4-Dimethoxyphenyl)(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone would depend on its specific biological target. Generally, piperazine derivatives can interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Triazolo-Pyrimidine Analogs

The compound (3,4-Dimethoxyphenyl){4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}methanone (CAS: 920184-47-0) shares the 3,4-dimethoxyphenyl-methanone and piperazine components but replaces the pyridazine ring with a triazolo-pyrimidine scaffold. This substitution likely alters binding affinity due to differences in electron distribution and steric bulk. Triazolo-pyrimidines are known for their kinase inhibitory activity, suggesting that the pyridazine analog may exhibit divergent target selectivity .

Pyridazinone Derivatives

The compound 6-(3,4-Dimethoxyphenyl)-2-(piperidin-4-yl)pyridazin-3(2H)-one (compound 50 in ) features a pyridazinone core instead of pyridazine and a piperidine linker rather than piperazine. The ketone group in pyridazinone may enhance hydrogen-bonding interactions compared to the parent pyridazine, while the piperidine linker (vs.

GPR55-Targeting Antagonists

ML191 and ML192 () are structurally distinct but share key pharmacophoric elements:

- ML191 : 5-Phenyl-3-(1-(1-(p-tolyl)cyclopropanecarbonyl)piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one.

- ML192: Furan-2-yl(4-(2-methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)methanone. Both compounds utilize piperazine/piperidine linkers and aromatic substituents (e.g., p-tolyl) but employ oxadiazole or benzothienopyrimidine cores. These differences highlight how heterocycle choice modulates GPCR selectivity, particularly for GPR55 antagonism .

Methanone-Based Kinase Inhibitors

The compound (4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone () replaces the pyridazine group with a triazole-pyrimidine system. The 4-methylpiperazine moiety may enhance solubility compared to the unsubstituted piperazine in the target compound, which could influence metabolic stability and bioavailability .

Structural and Functional Comparison Table

Key Research Findings and Implications

Role of Methoxy Groups : The 3,4-dimethoxyphenyl group in the target compound and its analogs (e.g., ) is associated with enhanced binding to aromatic-rich binding pockets, as seen in kinase inhibitors .

Piperazine vs. Piperidine Linkers : Piperazine derivatives generally exhibit higher solubility and better pharmacokinetic profiles than piperidine analogs due to their basic nitrogen, though this may increase off-target interactions .

Heterocycle Impact : Pyridazine and triazolo-pyrimidine cores offer distinct electronic profiles; pyridazine’s electron-deficient nature may favor interactions with cationic residues, while triazolo-pyrimidines provide additional hydrogen-bonding sites .

Biological Activity

(3,4-Dimethoxyphenyl)(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone is a synthetic organic compound belonging to the class of piperazine derivatives. These compounds are widely studied for their diverse pharmacological activities and potential therapeutic applications. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is (3,4-dimethoxyphenyl)-[4-[6-(p-tolyl)pyridazin-3-yl]piperazin-1-yl]methanone. Its molecular formula is , and it has a molecular weight of approximately 414.49 g/mol. The presence of methoxy groups and a piperazine-pyridazine scaffold contributes to its unique pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₄O₃ |

| Molecular Weight | 414.49 g/mol |

| IUPAC Name | (3,4-dimethoxyphenyl)-[4-[6-(p-tolyl)pyridazin-3-yl]piperazin-1-yl]methanone |

| CAS Number | 1021070-04-1 |

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, enzymes, and ion channels. Piperazine derivatives typically modulate neurotransmitter systems, which can lead to therapeutic effects in neurological disorders.

Potential Targets:

- Serotonin Receptors : Modulation of serotonin pathways may influence mood disorders.

- Dopamine Receptors : Interaction with dopaminergic systems could have implications in psychotic disorders.

- Autotaxin/Lysophosphatidic Acid Axis : Inhibition of autotaxin has been linked to various pathologies including pulmonary fibrosis and cancer .

Pharmacological Activities

Research indicates that compounds similar to this compound exhibit a range of pharmacological activities:

Antitumor Activity

Studies have shown that piperazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, compounds targeting the autotaxin/LPA axis have demonstrated efficacy in reducing extracellular matrix deposition in lung tissues affected by fibrosis .

Neuroprotective Effects

The modulation of neurotransmitter receptors suggests potential neuroprotective effects. Compounds in this class have been evaluated for their ability to prevent neuronal damage in models of neurodegenerative diseases.

Case Studies

- Study on Autotaxin Inhibition : A related compound demonstrated significant reduction in lysophosphatidic acid levels in vivo, showing promise for treating idiopathic pulmonary fibrosis .

- Neuropharmacological Assessment : Research into similar piperazine derivatives has indicated their potential in managing symptoms associated with anxiety and depression through serotonergic modulation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3,4-dimethoxyphenyl)(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone, and what solvents/catalysts are optimal?

- Methodological Answer : Synthesis typically involves coupling the pyridazine-piperazine moiety with the dimethoxyphenyl ketone group. Key steps include Buchwald-Hartwig amination or nucleophilic substitution under inert atmospheres. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred due to their polarity and stability with amine intermediates. Catalysts such as palladium on carbon (Pd/C) or copper iodide (CuI) are often used for cross-coupling reactions .

Q. How can structural confirmation be achieved for this compound, and what analytical techniques are critical?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for verifying aromatic proton environments and piperazine/pyridazine connectivity. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., 354.194 g/mol for related analogs) . X-ray crystallography may resolve stereochemical ambiguities in crystalline forms .

Q. What solubility challenges arise during in vitro assays, and how can they be mitigated?

- Methodological Answer : Limited aqueous solubility is common due to the hydrophobic dimethoxyphenyl and p-tolyl groups. Strategies include using co-solvents (e.g., DMSO ≤1% v/v) or formulating micellar suspensions with surfactants like Tween-80. Solubility parameters (LogP ~3.5) should guide solvent selection for dose-response studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity against neurological targets?

- Methodological Answer : Systematic substitution of the dimethoxyphenyl group (e.g., replacing methoxy with halogens or nitro groups) can enhance binding to serotonin or dopamine receptors. Pharmacophore modeling (e.g., using Schrödinger Suite) identifies critical hydrogen bond acceptors (e.g., pyridazine N-atoms) and hydrophobic interactions . In vivo efficacy should be validated via rodent models with dose titration to assess CNS penetration .

Q. What experimental designs address contradictions in reported IC₅₀ values across kinase inhibition assays?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration, pH). Standardize protocols using the ADP-Glo™ Kinase Assay with recombinant enzymes. Replicate studies under identical conditions (n ≥ 3) and apply ANOVA/Tukey’s test to evaluate statistical significance . Include positive controls (e.g., staurosporine) to calibrate inhibition curves .

Q. How can target deconvolution be performed to identify off-binding interactions?

- Methodological Answer : Use affinity chromatography with immobilized compound to pull down interacting proteins from cell lysates. Mass spectrometry-based proteomics (e.g., LC-MS/MS) identifies off-targets. Validate hits via surface plasmon resonance (SPR) or thermal shift assays (TSA) to quantify binding affinities .

Q. What strategies resolve low bioavailability in preclinical pharmacokinetic studies?

- Methodological Answer : Poor oral absorption may result from high molecular weight (>500 Da) or efflux by P-glycoprotein. Prodrug approaches (e.g., esterification of methoxy groups) improve lipophilicity. Pharmacokinetic profiling in rodents (IV vs. oral dosing) calculates absolute bioavailability (F%) and guides formulation adjustments (e.g., nanosuspensions) .

Data Contradiction & Validation

Q. How should researchers validate conflicting cytotoxicity data between cancer cell lines?

- Methodological Answer : Cross-validate using clonogenic assays and flow cytometry (Annexin V/PI staining) to distinguish apoptosis vs. necrosis. Ensure cell line authentication (STR profiling) and control for Mycoplasma contamination. Meta-analysis of public datasets (e.g., CCLE) identifies baseline sensitivity variations due to genetic backgrounds .

Q. What computational tools reconcile discrepancies in molecular docking poses?

- Methodological Answer : Compare docking results (AutoDock Vina vs. Glide) using consensus scoring. Molecular dynamics (MD) simulations (e.g., GROMACS) over 100 ns trajectories assess binding stability. WaterMap analysis identifies desolvation penalties in conflicting poses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.